2-Amino-N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]acetamide
2-Amino-N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]acetamide
NSC-140873 is an inhibitor of the RUNX1-CBFβ interaction.
Brand Name:
Vulcanchem
CAS No.:
106410-13-3
VCID:
VC0537677
InChI:
InChI=1S/C13H12ClN3O2/c14-8-3-4-10(17-12(18)7-15)9(6-8)13(19)11-2-1-5-16-11/h1-6,16H,7,15H2,(H,17,18)
SMILES:
C1=CNC(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CN
Molecular Formula:
C13H12ClN3O2
Molecular Weight:
277.7 g/mol
2-Amino-N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]acetamide
CAS No.: 106410-13-3
Inhibitors
VCID: VC0537677
Molecular Formula: C13H12ClN3O2
Molecular Weight: 277.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 106410-13-3 |
---|---|
Product Name | 2-Amino-N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]acetamide |
Molecular Formula | C13H12ClN3O2 |
Molecular Weight | 277.7 g/mol |
IUPAC Name | 2-amino-N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]acetamide |
Standard InChI | InChI=1S/C13H12ClN3O2/c14-8-3-4-10(17-12(18)7-15)9(6-8)13(19)11-2-1-5-16-11/h1-6,16H,7,15H2,(H,17,18) |
Standard InChIKey | HEMNVSCJOZIBEQ-UHFFFAOYSA-N |
SMILES | C1=CNC(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CN |
Canonical SMILES | C1=CNC(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CN |
Appearance | Solid powder |
Description | NSC-140873 is an inhibitor of the RUNX1-CBFβ interaction. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | NSC-140873; NSC 140873; NSC140873; GCPK; |
PubChem Compound | 284708 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume